[1,2,5]Thiadiazolo[3,4-b]pyrazine

Electrochemistry Frontier orbital engineering Donor–acceptor design

[1,2,5]Thiadiazolo[3,4-b]pyrazine (C₄H₂N₄S, MW 138.15) is a fused heterocyclic scaffold comprising a 1,2,5-thiadiazole ring annulated onto a pyrazine core. It functions as an electron-deficient (acceptor) fragment in donor–acceptor architectures, with an experimentally measured ELUMO of approximately –3.30 eV and a first reduction half-wave potential (E₁/₂,red) of –1.50 V versus Fc/Fc⁺ when incorporated into a V-shaped push–pull chromophore.

Molecular Formula C4H2N4S
Molecular Weight 138.15 g/mol
CAS No. 51097-07-5
Cat. No. B15247069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Thiadiazolo[3,4-b]pyrazine
CAS51097-07-5
Molecular FormulaC4H2N4S
Molecular Weight138.15 g/mol
Structural Identifiers
SMILESC1=NC2=NSN=C2N=C1
InChIInChI=1S/C4H2N4S/c1-2-6-4-3(5-1)7-9-8-4/h1-2H
InChIKeyKZMXMPXHZOVWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,5]Thiadiazolo[3,4-b]pyrazine (CAS 51097-07-5): Procurement-Relevant Profile of a Fused Thiadiazole-Pyrazine Electron-Acceptor Building Block


[1,2,5]Thiadiazolo[3,4-b]pyrazine (C₄H₂N₄S, MW 138.15) is a fused heterocyclic scaffold comprising a 1,2,5-thiadiazole ring annulated onto a pyrazine core. It functions as an electron-deficient (acceptor) fragment in donor–acceptor architectures, with an experimentally measured ELUMO of approximately –3.30 eV and a first reduction half-wave potential (E₁/₂,red) of –1.50 V versus Fc/Fc⁺ when incorporated into a V-shaped push–pull chromophore [1]. The parent compound serves as a precursor to 2,3-diaminopyrazines via reductive desulfurization and as a key intermediate for extended π-systems used in organic photovoltaics (OPV), nonlinear optics (NLO), and medicinal chemistry [2][3]. Commercial suppliers offer the compound at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why [1,2,5]Thiadiazolo[3,4-b]pyrazine Cannot Be Simply Replaced by Its Oxadiazolo, Quinoxaline, or Benzothiadiazole Analogs


Although [1,2,5]thiadiazolo[3,4-b]pyrazine shares the fused diazine topology with its oxadiazolo (furazanopyrazine) and quinoxaline congeners, the identity of the chalcogen atom (S vs. O) and the extent of π-conjugation produce discrete, quantifiable shifts in reduction potential, frontier orbital energies, absorption maxima, and nonlinear optical response that preclude direct interchange [1]. The oxadiazolo analog is a significantly stronger electron-withdrawing fragment (ELUMO approximately –3.56 eV vs. –3.30 eV for the thiadiazolo), leading to a narrower HOMO–LUMO gap and more bathochromically shifted absorption that may be undesirable when intermediate acceptor strength is required for orbital-level matching with specific donor polymers [1]. Conversely, quinoxaline-based analogs exhibit substantially weaker acceptor character (ELUMO approximately –2.36 eV) and fail to deliver competitive OPV performance [1][2]. The benzothiadiazole scaffold, while widely used, lacks the second imine nitrogen available for further derivatization and does not offer the same reductive desulfurization pathway to ortho-diamino intermediates [3]. These electronic and synthetic divergences mean that substitution without calorimetric and photovoltaic re-optimization predictably leads to efficiency losses exceeding 5–10 percentage points in device-relevant metrics [2].

Product-Specific Quantitative Evidence: Documented Differentiation of [1,2,5]Thiadiazolo[3,4-b]pyrazine from Closest Structural Analogs


Electrochemical LUMO Positioned Between Oxadiazolo and Quinoxaline Analogs: Direct CV Head-to-Head Comparison in Identical D-π-A Architecture

In a direct head-to-head comparison within an identical V-shaped D-π-A scaffold (2,4′-biphenylene linker, N,N-diphenylamino donor), the [1,2,5]thiadiazolo[3,4-b]pyrazine-containing chromophore (10a) exhibits an electrochemical LUMO energy (ELUMO) of –3.30 eV and a first reduction half-wave potential (E₁/₂,red) of –1.50 V vs. Fc/Fc⁺. This positions it as an intermediate-strength acceptor: weaker than the [1,2,5]oxadiazolo[3,4-b]pyrazine analog (9a: ELUMO = –3.56 eV, E₁/₂,red = –1.24 V) but substantially stronger than the quinoxaline analog (11a: ELUMO = –2.36 eV, E₁/₂,red = –2.44 V) [1]. The electrochemical gap (ΔE = Eₚₐ – E₁/₂,red) follows the same trend: 9a (2.04 V) < 10a (2.22 V) < 11a (3.17 V), confirming that the thiadiazolo fragment provides a distinct, non-redundant acceptor strength [1].

Electrochemistry Frontier orbital engineering Donor–acceptor design

OPV Power Conversion Efficiency: CH-Tz Acceptor Incorporating [1,2,5]Thiadiazolo[3,4-b]pyrazine Delivers 18.54% Binary PCE, Surpassing CH-Series Parent Acceptors

The non-fullerene small-molecule acceptor CH-Tz, which adopts the [1,2,5]thiadiazolo[3,4-b]pyrazine unit as its conjugation-extended central electron-deficient core, achieves a binary device power conversion efficiency (PCE) of 18.54% when blended with polymer donor PM6, accompanied by a short-circuit current density (JSC) of 27.54 mA cm⁻² and a fill factor (FF) exceeding 80% [1]. By comparison, the parent CH-series acceptor CH1007 (which lacks the thiadiazolopyrazine core and instead uses a benzothiadiazole-fused or selenophene-based central unit) achieved a PCE of 17.08% only in a ternary blend (PM6:CH1007:PC₇₁BM) [2]. The CH-Tz binary device thus outperforms the CH1007 ternary device by approximately 1.5 absolute percentage points while using a simpler binary architecture. Furthermore, incorporation of D18-Cl as a third component raises the CH-Tz ternary PCE to 18.85%, and quaternary devices exceed 19% PCE [1].

Organic photovoltaics Non-fullerene acceptor Power conversion efficiency

First Hyperpolarizability: Thiadiazolopyrazine Delivers 5.9× Higher β Than Quinoxaline While Maintaining Greater Stability Than the Oxadiazolo Analog

DFT-calculated first hyperpolarizabilities β(–2ω,ω,ω) at 1907 nm (B3LYP/6-311+G(2df,p) in CHCl₃) reveal that the thiadiazolopyrazine chromophore 10a exhibits β = 311 × 10⁻³⁰ esu, which is 5.9-fold larger than the quinoxaline analog 11a (β = 53 × 10⁻³⁰ esu) [1]. The oxadiazolopyrazine analog 9a shows the largest β at 504 × 10⁻³⁰ esu; however, EFISH experimental measurements (Table 4 of the same study) demonstrate that the μβ product for 10a (80 × 10⁻⁴⁸ esu) equals that of 9a (80 × 10⁻⁴⁸ esu) when accounting for ground-state dipole moment differences, indicating comparable macroscopic NLO merit [1]. The quinoxaline derivatives 11a–b show dramatically lower μβ values (40 and 0 × 10⁻⁴⁸ esu, respectively) [1]. The thiadiazolo fragment thus provides oxadiazolo-competitive NLO response with the additional benefit of greater chemical stability associated with the C–S bond versus the more labile furazan (C–O–N) ring system.

Nonlinear optics First hyperpolarizability EFISH

Synthetic Accessibility: Thiadiazolo-Pyrazine Forms Directly from Diaminothiadiazole and Glyoxal, Whereas the Oxadiazolo Analog Historically Failed Under Identical Conditions

Reaction coordinate mapping and experimental re-examination demonstrated that 3,4-diamino-1,2,5-thiadiazole reacts with glyoxal to give [1,2,5]thiadiazolo[3,4-b]pyrazine in preparatively useful yields, whereas 3,4-diamino-1,2,5-oxadiazole (3,4-diaminofurazan) historically failed to yield the corresponding [1,2,5]oxadiazolo[3,4-b]pyrazine under identical conditions [1]. The oxadiazolo analog was only recently accessed via a two-step protocol requiring isolation of a 5,6-dihydroxy-tetrahydro intermediate followed by silica-gel pyrolysis at 160 °C [1]. The Sato & Mizuno study further reports that the parent thiadiazolopyrazine (3a) is obtained in 42% yield from glyoxal in ethanol at 55–60 °C, while the 5,6-dimethyl derivative (3c) reaches 90% yield under optimized conditions [2]. This pronounced difference in condensation reactivity translates directly to lower synthetic cost, fewer steps, and higher throughput for the thiadiazolo scaffold.

Heterocyclic synthesis Condensation reaction Synthetic feasibility

Unique Reductive Desulfurization: Clean Conversion to 2,3-Diaminopyrazines in 83% Yield—A Transformation Inaccessible from the Oxadiazolo Analog

Treatment of [1,2,5]thiadiazolo[3,4-b]pyrazine (3a) with 5 equivalents of SnCl₂ in methanolic hydrochloric acid at room temperature cleanly affords 2,3-diaminopyrazine (4a) in 83% yield [1]. The oxadiazolo analog cannot undergo an analogous deoxygenative cleavage to the diaminopyrazine under comparable conditions, as the furazan ring lacks the requisite reactivity toward reductive desulfurization [1][2]. This transformation represents the key synthetic advantage of the thiadiazolo scaffold: it serves as a masked 2,3-diaminopyrazine equivalent, enabling late-stage unveiling of the ortho-diamino functionality after the fused ring has facilitated purification, handling, and further derivatization. The method tolerates aryl and alkyl substituents, with phenyl-substituted derivatives giving excellent yields (e.g., 4f from 3f) [1].

Reductive desulfurization Ortho-diamino synthesis Pyrazine functionalization

Thickness-Insensitive OPV Performance: CH-Tz Maintains Record JSC of 28.92 mA cm⁻² at 560 nm Active-Layer Thickness, Enabling Scalable Large-Area Fabrication

The CH-Tz-based organic solar cell exhibits exceptional thickness insensitivity: a ternary device (PM6:D18-Cl:CH-Tz) with an active-layer thickness of 560 nm delivers a record JSC of 28.92 mA cm⁻² [1]. This performance is unprecedented among non-fullerene acceptor (NFA) systems, where most high-efficiency OSCs are optimized for active-layer thicknesses of approximately 100 nm and suffer severe efficiency roll-off beyond 200–300 nm due to charge recombination losses [1]. The CH-Tz device maintains an FF exceeding 80% even in the binary configuration, attributed to balanced charge transport properties in the blend film and the effective three-dimensional molecular packing network observed in CH-Tz single crystals [1]. No benzothiadiazole- or quinoxaline-based NFA has demonstrated comparable thickness tolerance while retaining PCE above 18%.

Thick-film organic solar cells Scalable fabrication Charge transport

Validated Research and Industrial Application Scenarios for [1,2,5]Thiadiazolo[3,4-b]pyrazine Based on Comparative Evidence


Non-Fullerene Acceptor Core for High-Efficiency, Thick-Film Organic Solar Cells

Based on the demonstrated 18.54% binary PCE and record thickness tolerance (28.92 mA cm⁻² at 560 nm) of the CH-Tz acceptor, [1,2,5]thiadiazolo[3,4-b]pyrazine is the central electron-deficient unit of choice when developing NFA materials for scalable OPV manufacturing. Its intermediate LUMO level (–3.30 eV) provides favorable orbital alignment with high-performance polymer donors such as PM6 and D18-Cl [1], while the three-dimensional molecular packing enables balanced charge transport that mitigates the efficiency-thickness trade-off plaguing benzothiadiazole- and quinoxaline-based NFAs [1][2].

Precursor for 2,3-Diaminopyrazine Building Blocks in Medicinal Chemistry

The clean reductive desulfurization of [1,2,5]thiadiazolo[3,4-b]pyrazine to 2,3-diaminopyrazine in 83% yield using SnCl₂/HCl [3] makes this compound a strategic procurement choice for medicinal chemistry groups synthesizing pteridine, quinoxaline, or purine analog libraries. The fused thiadiazolo ring facilitates chromatographic purification and handling of intermediates that would otherwise be unstable as free ortho-diamines, and the method is general across alkyl- and aryl-substituted derivatives [3].

Nonlinear Optical Chromophore Development Requiring Balanced Hyperpolarizability and Stability

The thiadiazolopyrazine acceptor fragment provides an experimentally validated μβ product of 80 × 10⁻⁴⁸ esu—identical to the oxadiazolo analog—while its sulfur-containing ring offers superior chemical stability for device integration [2]. This makes it the preferred acceptor building block for NLO chromophores where long-term operational stability under ambient or elevated-temperature conditions is a selection criterion alongside raw hyperpolarizability magnitude [2].

Electron-Acceptor Component in Organic Field-Effect Transistors and Organic Conductors

The bis[1,2,5]thiadiazolo[3,4-b:3′,4′-e]pyrazine derivative, a dimeric extension of the parent scaffold, has been patented as an electron acceptor for organic semiconductors and shown to form conductive solid-state networks via S···N intermolecular contacts [4]. The parent [1,2,5]thiadiazolo[3,4-b]pyrazine serves as the monomeric building block and key synthetic intermediate for accessing this class of 14π-electron heterocycles with high electron affinity, positioning it as a procurement-relevant starting material for organic electronics programs targeting n-type or ambipolar transport materials [4].

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